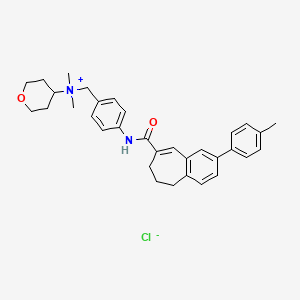N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Anti-HIV Application
TAK-779 is a small-molecule, non-peptide antagonist for a specific cell receptor called CCR5. This receptor plays a crucial role in the entry of HIV-1, particularly macrophage-tropic strains, into host cells []. Studies have shown TAK-779 to be a highly potent inhibitor of HIV-1 infection with an IC50 value (concentration required for 50% inhibition) of 1.4 nM in binding assays [, ].
Here, "IC50" refers to the half maximal inhibitory concentration, a standard measurement of drug potency [IC50 definition: ].
Due to its potency, TAK-779 was initially considered a promising candidate for development as an anti-HIV therapeutic []. However, further research revealed that TAK-779 has poor oral absorption due to the presence of a quaternary ammonium group []. This limitation hinders its potential as a convenient and widely accessible treatment option.








